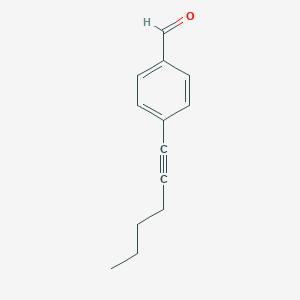

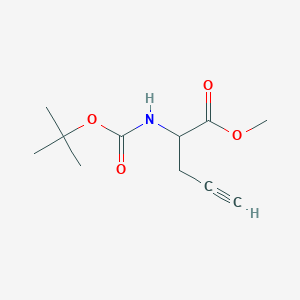

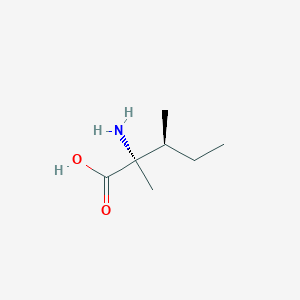

![molecular formula C15H20O3S2 B071301 Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 175202-42-3](/img/structure/B71301.png)

Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene, a compound with a similar thiophene-based structure, was achieved from di-2-thenoylmethane through a series of steps including cycloaddition reactions (Ishii et al., 1991). These methods may offer insights into the synthesis strategies applicable to the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features complex arrangements of rings and substituents. Studies on similar molecules, such as the analysis of dimethyl tetrahydrodibenzo[a,f]cyclopropa[cd]pentalene carboxylate derivatives, provide valuable data on molecular geometry and dimensions, contributing to our understanding of structure-activity relationships (Jones et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives encompasses a wide range of reactions. For instance, the reaction of 1f (a benzo[c]thiophene derivative) with various reagents yielded different benzo[c]thiophene derivatives, showcasing the versatility of thiophene chemistry (Ishii et al., 1991). Such reactions underline the potential for functionalizing the compound , enabling the synthesis of diverse derivatives with tailored properties.

Physical Properties Analysis

The physical properties of organic compounds, including those of the thiophene family, are crucial for determining their applicability in various fields. While specific studies on the physical properties of Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate might not be readily available, analogous compounds provide a basis for predicting behaviors such as solubility, melting points, and stability.

Chemical Properties Analysis

Chemical properties, including reactivity towards different classes of reagents, stability under various conditions, and potential for further transformations, are key to understanding the utility of the compound. For example, the reactivity of thiophene derivatives with N-phenylmaleimide and other reagents highlights the rich chemistry of thiophene-based compounds and their potential for generating a wide array of functionalized products (Ishii et al., 1991).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on thiophene derivatives, including those similar to the compound of interest, has led to the development of novel synthesis methods and the evaluation of their biological activities. For instance, a study explored the synthesis of novel lignan derivatives, including ethyl 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylates, via Stobbe condensation. These compounds were screened for their antimicrobial and antioxidant properties, with some showing promising antifungal and antibacterial activity, as well as remarkable DPPH radical scavenging abilities (Raghavendra et al., 2017).

Chemical Transformations and Applications

Other research has focused on chemical transformations of thiophene derivatives, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science. For example, studies have reported on the synthesis of tetrasubstituted thiophenes via multicomponent reactions, highlighting the versatility of thiophene derivatives in synthesizing complex molecules with potential biological and industrial applications (Sahu et al., 2015).

Propriétés

IUPAC Name |

methyl 6,6-dimethyl-4-oxo-3-propylsulfanyl-5,7-dihydro-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3S2/c1-5-6-19-14-11-9(12(20-14)13(17)18-4)7-15(2,3)8-10(11)16/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDCVCSAGCKJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C2C(=C(S1)C(=O)OC)CC(CC2=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381096 |

Source

|

| Record name | Methyl 6,6-dimethyl-4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

CAS RN |

175202-42-3 |

Source

|

| Record name | Methyl 6,6-dimethyl-4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

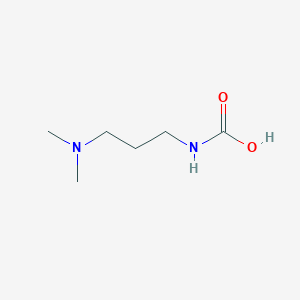

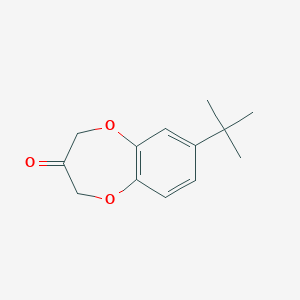

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)